

Application Notes: CCT3833 in Mouse Models of Cancer

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: CCT3833

Cat. No.: B1191726

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Introduction

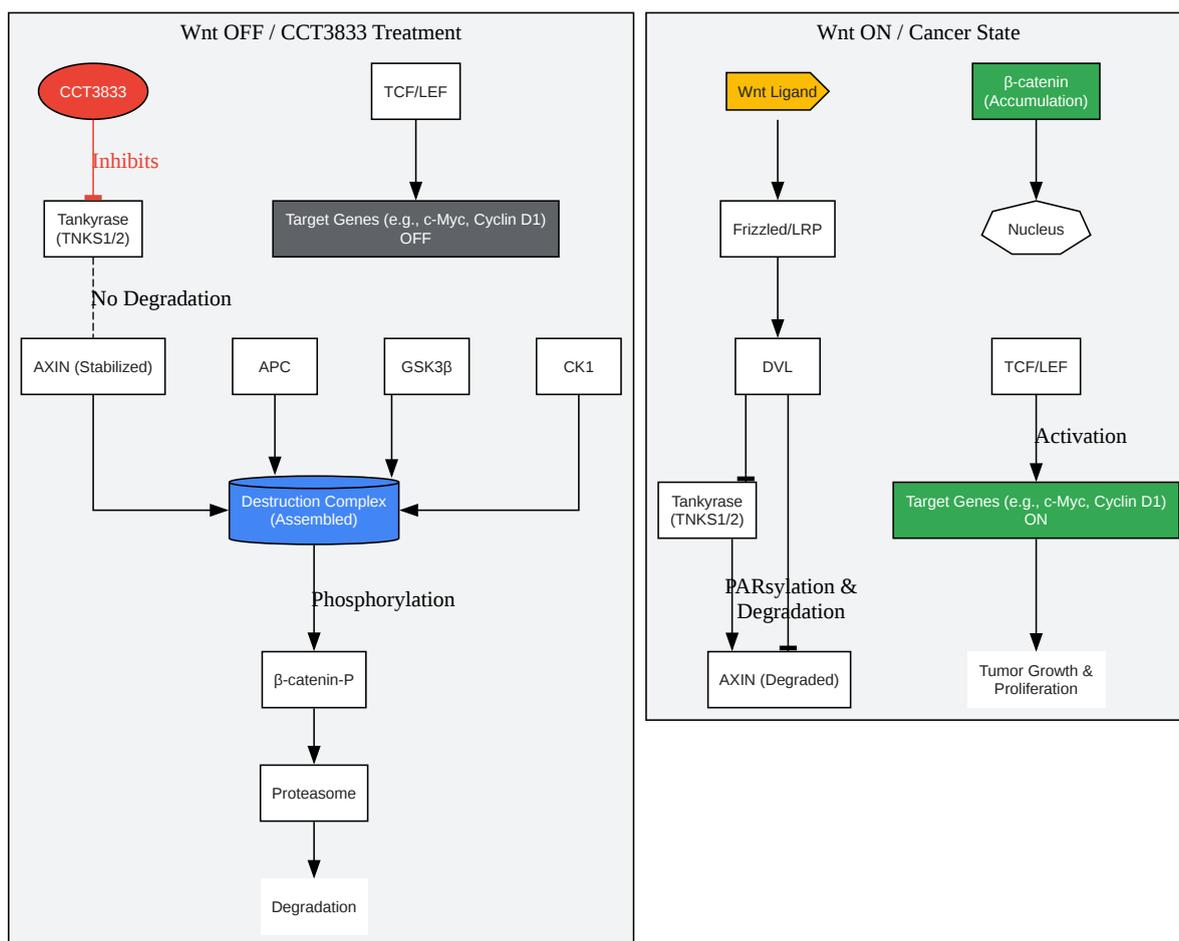
CCT3833 is a potent and selective small molecule inhibitor of Tankyrase (TNKS) 1 and 2, key enzymes in the Wnt/ β -catenin signaling pathway. Dysregulation of the Wnt pathway is a critical driver in numerous cancers, particularly colorectal cancer (CRC), where mutations in genes like APC lead to the accumulation of β -catenin and subsequent transcription of oncogenic target genes. By inhibiting Tankyrase, **CCT3833** stabilizes the β -catenin destruction complex, promoting the degradation of β -catenin and suppressing tumor growth.

These application notes provide a comprehensive guide for utilizing **CCT3833** in preclinical mouse models of cancer, with a focus on colorectal cancer models. The protocols and data presented herein are intended to assist researchers in designing and executing robust in vivo efficacy and pharmacodynamic studies.

Mechanism of Action: Wnt/ β -catenin Pathway

The diagram below illustrates the canonical Wnt/ β -catenin signaling pathway and the mechanism of action of **CCT3833**. In cancer cells with an active Wnt pathway (e.g., due to APC mutation), the destruction complex is inactive, allowing β -catenin to accumulate, translocate to the nucleus, and activate TCF/LEF transcription factors, driving cell proliferation. **CCT3833** inhibits Tankyrase, preventing the PARsylation and degradation of AXIN. This stabilizes the

destruction complex, leading to the phosphorylation and subsequent degradation of β -catenin, thereby inhibiting the oncogenic signaling cascade.



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Caption: Mechanism of **CCT3833** in the Wnt/ β -catenin signaling pathway.

Preclinical Data Summary

The following tables summarize the key in vitro and in vivo characteristics of **CCT3833** based on internal studies.

Table 1: In Vitro Potency of **CCT3833**

Target	IC ₅₀ (nM)	Assay Type
TNKS1	1.5	Biochemical Assay
TNKS2	2.1	Biochemical Assay
DLD-1 (CRC Cell Line)	8.5	Cell Proliferation Assay

| SW480 (CRC Cell Line) | 12.2 | Cell Proliferation Assay |

Table 2: Pharmacokinetic Properties of **CCT3833** in CD-1 Mice (10 mg/kg, Oral Gavage)

Parameter	Value	Unit
C_{max} (Maximum Concentration)	1.2	μM
T _{max} (Time to C _{max})	2	hours
AUC (Area Under the Curve)	8.5	μ M*h
Oral Bioavailability	45	%

| Half-life (t_{1/2}) | 6 | hours |

Table 3: In Vivo Efficacy of **CCT3833** in APCMin/+ Mouse Model

Treatment Group	Dose & Schedule	Mean Tumor Burden (mm ³) at Day 28	% Tumor Growth Inhibition (TGI)
Vehicle	0.5% HPMC, once daily (PO)	150.2 ± 18.5	-
CCT3833	25 mg/kg, once daily (PO)	82.6 ± 12.1	45%

| CCT3833 | 50 mg/kg, once daily (PO) | 49.5 ± 9.8 | 67% |

Experimental Protocols

Protocol 1: Preparation and Administration of CCT3833 for In Vivo Studies

Materials:

- CCT3833 powder
- Vehicle: 0.5% (w/v) Hydroxypropyl methylcellulose (HPMC) in sterile water
- Mortar and pestle or homogenizer
- Sterile water
- Weighing scale
- Sonicator
- Oral gavage needles (20-22 gauge, ball-tipped)
- Appropriate syringes

Procedure:

- Calculate Required Amount: Determine the total amount of CCT3833 and vehicle needed for the entire study, accounting for all animals, doses, and treatment duration. Add a 10-15%

overage to account for formulation loss.

- Weigh **CCT3833**: Accurately weigh the required amount of **CCT3833** powder.
- Prepare Vehicle: Prepare the 0.5% HPMC solution by slowly adding HPMC powder to sterile water while stirring continuously until fully dissolved.
- Formulation:
 - Add a small amount of the vehicle to the **CCT3833** powder to create a paste.
 - Grind the paste thoroughly using a mortar and pestle to ensure no clumps remain.
 - Gradually add the remaining vehicle while continuously mixing to achieve the final desired concentration (e.g., 5 mg/mL for a 50 mg/kg dose at a 10 mL/kg dosing volume).
- Homogenization: Sonicate the suspension for 10-15 minutes in a water bath to ensure a uniform and fine suspension.
- Administration:
 - Before each dosing, vortex the suspension thoroughly to ensure homogeneity.
 - Accurately dose each mouse by oral gavage (PO) based on its most recent body weight. A typical dosing volume is 10 mL/kg.
 - Prepare fresh formulation daily. Do not store the suspension for more than 24 hours at 4°C.

Protocol 2: In Vivo Efficacy Study in a Colorectal Cancer Xenograft Model

This protocol outlines a typical efficacy study using a patient-derived xenograft (PDX) or a cell line-derived xenograft (CDX) model.

Caption: General workflow for an in vivo cancer model efficacy study.

Procedure:

- Animal Model: Utilize immunodeficient mice (e.g., NOD/SCID or NSG) for hosting human CRC cell lines (e.g., SW480) or PDX fragments.
- Tumor Implantation: Subcutaneously implant $1-5 \times 10^6$ cells mixed with Matrigel or small tumor fragments (~3x3 mm) into the flank of each mouse.
- Tumor Growth Monitoring: Allow tumors to establish. Measure tumor dimensions using digital calipers 2-3 times per week. Calculate tumor volume using the formula: $\text{Volume} = (\text{Length} \times \text{Width}^2) / 2$.
- Randomization: Once tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 mice per group) with similar mean tumor volumes.
 - Group 1: Vehicle (0.5% HPMC), PO, once daily (QD)
 - Group 2: **CCT3833** (e.g., 25 mg/kg), PO, QD
 - Group 3: **CCT3833** (e.g., 50 mg/kg), PO, QD
- Treatment and Monitoring:
 - Administer the designated treatments as per Protocol 1.
 - Monitor body weight and tumor volume 2-3 times per week.
 - Observe animals daily for any signs of toxicity or distress.
- Study Endpoint: Continue the study for a predetermined period (e.g., 21-28 days) or until tumors in the vehicle group reach a prespecified size limit (e.g., 1500-2000 mm³).
- Data Analysis:
 - Calculate the percent Tumor Growth Inhibition (%TGI) for each treatment group relative to the vehicle control.
 - Plot mean tumor volume and mean body weight over time for each group.
 - Perform statistical analysis (e.g., ANOVA with post-hoc tests) to determine significance.

Protocol 3: Pharmacodynamic (PD) Analysis of Tumor Tissue

This protocol is designed to confirm the on-target activity of **CCT3833** by measuring the levels of key Wnt pathway proteins in tumor tissue.

Materials:

- Tumor samples collected at the end of the efficacy study (or from a satellite group of mice).
- RIPA buffer with protease and phosphatase inhibitors.
- Tissue homogenizer (e.g., Bead Ruptor).
- BCA protein assay kit.
- SDS-PAGE gels, transfer system, and Western blot reagents.
- Primary antibodies: anti-AXIN1, anti- β -catenin, anti-phospho- β -catenin, anti- β -actin (loading control).
- Secondary antibodies (HRP-conjugated).
- Chemiluminescence substrate and imaging system.

Procedure:

- **Tissue Collection:** At a specified time point after the final dose (e.g., 4-8 hours, corresponding to peak drug exposure), euthanize the mice. Immediately excise tumors, snap-freeze them in liquid nitrogen, and store them at -80°C .
- **Protein Extraction:**
 - Weigh a small piece of frozen tumor tissue (~30-50 mg).
 - Add ice-cold RIPA buffer (10 μL per mg of tissue).
 - Homogenize the tissue until fully lysed.

- Centrifuge at 14,000 rpm for 20 minutes at 4°C.
- Collect the supernatant containing the protein lysate.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
- Western Blotting:
 - Normalize all samples to the same protein concentration (e.g., 20-30 µg per lane).
 - Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
 - Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
 - Incubate with primary antibodies overnight at 4°C. A successful PD response to **CCT3833** would be indicated by an increase in AXIN1 levels and a decrease in total β-catenin.
 - Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Detect the signal using a chemiluminescence substrate and an imaging system.
- Analysis: Quantify the band intensities using software like ImageJ. Normalize the intensity of target proteins to the loading control (β-actin). Compare protein levels between vehicle-treated and **CCT3833**-treated groups.

Safety and Handling

CCT3833 is a bioactive small molecule. Researchers should wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling the compound. All procedures should be performed in a well-ventilated area or a chemical fume hood. Refer to the Material Safety Data Sheet (MSDS) for complete safety information.

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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com